molecular formula C46H73BrN8O11 B1264078 kempopeptin B

kempopeptin B

Cat. No. B1264078
M. Wt: 994 g/mol
InChI Key: BESCRSMOIPNLKZ-PKCAXSCZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

kempopeptin B is a natural product found in Lyngbya with data available.

Scientific Research Applications

Kempopeptin B as a Serine Protease Inhibitor

Kempopeptin B has been identified as a serine protease inhibitor with specific inhibitory activity against trypsin. Research by Taori et al. (2008) showed that kempopeptin B inhibited trypsin with an IC50 value of 8.4 µM. This suggests its potential application in studying enzyme kinetics and regulatory mechanisms involving trypsin and related proteases, as well as in therapeutic contexts where modulation of trypsin activity is desired (Taori, Paul, & Luesch, 2008).

Kempopeptin B Analogues in Cancer Research

Kempopeptin C, a chlorinated analogue of kempopeptin B, has shown promise in cancer research. Al-Awadhi et al. (2017) found that kempopeptin C inhibits the proteases trypsin, plasmin, and matriptase, which are significant in cancer progression and metastasis. The study demonstrated the compound’s efficacy in reducing the migration of invasive breast cancer cells, highlighting its potential in cancer therapy and research, particularly in understanding the molecular mechanisms of metastasis (Al-Awadhi, Salvador, Law, Paul, & Luesch, 2017).

properties

Product Name

kempopeptin B

Molecular Formula

C46H73BrN8O11

Molecular Weight

994 g/mol

IUPAC Name

(2S)-N-[(2S,5S,8S,11R,12S,15S,18S,21R)-15-(4-aminobutyl)-5-[(3-bromo-4-methoxyphenyl)methyl]-2-[(2S)-butan-2-yl]-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-(butanoylamino)-3-methylbutanamide

InChI

InChI=1S/C46H73BrN8O11/c1-11-15-34(56)51-36(24(3)4)42(60)53-38-27(8)66-46(64)37(25(5)6)52-41(59)32(23-28-17-19-33(65-10)29(47)22-28)54(9)45(63)39(26(7)12-2)55-35(57)20-18-31(44(55)62)50-40(58)30(49-43(38)61)16-13-14-21-48/h17,19,22,24-27,30-32,35-39,57H,11-16,18,20-21,23,48H2,1-10H3,(H,49,61)(H,50,58)(H,51,56)(H,52,59)(H,53,60)/t26-,27+,30-,31-,32-,35+,36-,37-,38-,39-/m0/s1

InChI Key

BESCRSMOIPNLKZ-PKCAXSCZSA-N

Isomeric SMILES

CCCC(=O)N[C@@H](C(C)C)C(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](N(C(=O)[C@@H](N2[C@@H](CC[C@@H](C2=O)NC(=O)[C@@H](NC1=O)CCCCN)O)[C@@H](C)CC)C)CC3=CC(=C(C=C3)OC)Br)C(C)C)C

Canonical SMILES

CCCC(=O)NC(C(C)C)C(=O)NC1C(OC(=O)C(NC(=O)C(N(C(=O)C(N2C(CCC(C2=O)NC(=O)C(NC1=O)CCCCN)O)C(C)CC)C)CC3=CC(=C(C=C3)OC)Br)C(C)C)C

synonyms

kempopeptin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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